1-(Methylsulfinyl)-4-nitrobenzene 1-(Methylsulfinyl)-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 940-12-5
VCID: VC4133364
InChI: InChI=1S/C7H7NO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
SMILES: CS(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C7H7NO3S
Molecular Weight: 185.2 g/mol

1-(Methylsulfinyl)-4-nitrobenzene

CAS No.: 940-12-5

Cat. No.: VC4133364

Molecular Formula: C7H7NO3S

Molecular Weight: 185.2 g/mol

* For research use only. Not for human or veterinary use.

1-(Methylsulfinyl)-4-nitrobenzene - 940-12-5

Specification

CAS No. 940-12-5
Molecular Formula C7H7NO3S
Molecular Weight 185.2 g/mol
IUPAC Name 1-methylsulfinyl-4-nitrobenzene
Standard InChI InChI=1S/C7H7NO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Standard InChI Key MLTFFVSGGPGNSP-UHFFFAOYSA-N
SMILES CS(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CS(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(Methylsulfinyl)-4-nitrobenzene consists of a benzene ring substituted with a nitro group (–NO₂) at the para position and a methylsulfinyl group (–S(O)CH₃) at the adjacent position. X-ray crystallography reveals that the nitro group is slightly twisted out of the benzene plane by 10.2°, while the sulfinyl group adopts a trigonal pyramidal geometry . The molecule crystallizes in a monoclinic system (space group P2₁/c) and forms dimeric structures via C–H⋯O hydrogen bonds between inversion-related molecules .

Computed and Experimental Properties

Key physicochemical properties include:

PropertyValueSource
Molecular weight185.20 g/mol
XLogP3-AA0.9
Topological polar surface area82.1 Ų
Hydrogen bond acceptors4
Melting pointNot reported (liquid at RT)

The compound exhibits moderate solubility in polar solvents like acetonitrile and methanol but is insoluble in nonpolar solvents .

Synthesis and Reaction Pathways

Electrochemical Oxidation

A high-yield synthesis involves the electrochemical oxidation of methyl(4-nitrophenyl)sulfane (1i) under flow conditions. Using a graphite anode and platinum cathode in MeCN/H₂O (9:1) at 64 mA, the reaction achieves 72% yield with minimal byproducts . This method leverages controlled potential to selectively oxidize the sulfide to the sulfoxide without over-oxidation to the sulfone .

Chemical Oxidation with Hydrogen Peroxide

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing anti-inflammatory and analgesic agents. Its sulfinyl group participates in Michael addition reactions, enabling the construction of chiral centers in drug candidates . For instance, it is utilized in the production of COX-2 inhibitors, where the nitro group facilitates subsequent reduction to amine functionalities .

Organic Synthesis Reagent

1-(Methylsulfinyl)-4-nitrobenzene acts as a mild oxidizing agent in Swern-type oxidations, converting alcohols to ketones without acidic byproducts . It also mediates sulfoximine formation when reacted with cyanamide under flow chemistry conditions .

Material Science

In polymer chemistry, the nitro group enhances electron-deficient character, making the compound a candidate for electron-transport layers in organic light-emitting diodes (OLEDs) . Its sulfinyl moiety improves solubility in polymeric matrices, aiding the fabrication of thin films .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 8.40 (d, J = 8.95 Hz, 2H), 7.84 (d, J = 8.25 Hz, 2H), 2.80 (s, 3H) .

  • ¹³C NMR: δ 153.19 (C-NO₂), 149.47 (C-SO), 124.63 (aromatic CH), 43.84 (CH₃) .

Mass Spectrometry

GC-MS analysis shows a molecular ion peak at m/z 185 (M⁺), with fragmentation patterns consistent with loss of NO₂ (–46 amu) and SOCH₃ (–79 amu) .

UV-Vis Spectroscopy

The compound exhibits strong absorption at λmax = 265 nm (ε = 12,400 M⁻¹cm⁻¹) due to the nitroaromatic chromophore .

Toxicological and Environmental Considerations

Environmental Persistence

The nitro group confers resistance to microbial degradation, leading to potential bioaccumulation in aquatic systems . Photodegradation studies under UV light show a half-life of 48 hours in aqueous solutions .

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